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Compound of Interest

Compound Name:
4-(dimethylphosphoryl)-2-

methoxyaniline

CAS No.: 1197956-03-8

Cat. No.: B6232982

Get Quote

Strategic Utilization as a Hemilabile Pre-Ligand and Lewis Base

Executive Summary
4-(dimethylphosphoryl)-2-methoxyaniline represents a class of "hybrid" organophosphorus

compounds combining a hard oxygen donor (phosphine oxide), a nitrogen donor (aniline), and

electronic modulation via the methoxy group. While primarily isolated as a stable intermediate

for ALK/ROS1 kinase inhibitors (e.g., Brigatinib), its structure offers unique utility in transition

metal catalysis and organocatalysis.

Key Catalytic Modalities:

In-Situ Reduced P(III) Ligand: Acts as an air-stable precursor to 4-(dimethylphosphino)-2-

methoxyaniline, a highly electron-rich monodentate phosphine with remote H-bonding

capability.

Lewis Base Organocatalyst: The P=O moiety serves as a nucleophilic activator for silicon-

based reagents (e.g., allylation, aldol reactions).
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Supramolecular Directing Group: The para-positioning of the P=O and

groups prevents chelation to a single metal center, enabling the formation of supramolecular
networks or bridging coordination modes in MOF/COF synthesis.

Chemical Profile & Ligand Design Logic
Structural Analysis[1][2][3]

Phosphine Oxide (

): A strong Hydrogen Bond Acceptor (HBA) and hard Lewis base. In its native state, it
coordinates well with hard metals (Lanthanides, Ti, Zr). Upon reduction, it becomes a
compact, electron-rich dimethylphosphine (

).

Aniline (

): Provides a handle for further functionalization (e.g., Schiff base formation) or acts as a
weak donor.

Methoxy (

): An ortho-substituent to the amine, increasing the electron density of the aniline ring and
providing a secondary weak chelation site (hemilability).

Comparative Data: Electronic Properties
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Property Value / Characteristic Impact on Catalysis

Oxidation State P(V) (Phosphine Oxide)
Air-stable; requires reduction

for soft-metal (Pd/Ni) binding.

Hammett Constant (

)
P(O)Me2: ~0.50 (EWG)

Withdraws density from aniline;

increases acidity of

.

Coordination Geometry Para-substituted

Cannot chelate monomerically;

favors bridging or

monodentate modes.

Solubility Polar Organic (DMSO, MeOH)
Suitable for biphasic or polar-

solvent catalysis.

Workflow 1: Activation as a P(III) Ligand (In-Situ
Reduction)
Context: Tertiary phosphine oxides are poor ligands for cross-coupling catalysts (Pd, Ni). To

utilize this molecule in Suzuki-Miyaura or Buchwald-Hartwig couplings, it must be reduced to its

P(III) form. The in-situ reduction strategy avoids handling air-sensitive phosphines.

Mechanistic Pathway (Graphviz)
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Click to download full resolution via product page

Figure 1: In-situ activation pathway transforming the air-stable phosphine oxide into the active

catalytic species.
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Experimental Protocol: In-Situ Reduction & Coupling
Objective: Perform a Pd-catalyzed coupling using 4-(dimethylphosphoryl)-2-methoxyaniline
as the ligand precursor.

Reagents:

Ligand Precursor: 4-(dimethylphosphoryl)-2-methoxyaniline (1.0 equiv relative to Pd).

Metal Source: Pd(OAc)₂ (5 mol%).[1]

Reductant: Phenylsilane (

) or PMHS (Polymethylhydrosiloxane).

Additive: Ti(OiPr)₄ (5 mol%) – Catalyst for the reduction.

Solvent: Toluene or THF (Anhydrous).

Step-by-Step Procedure:

Inert Setup: Purge a Schlenk tube or pressure vial with Argon/Nitrogen.

Ligand Loading: Add Pd(OAc)₂ (11.2 mg, 0.05 mmol) and 4-(dimethylphosphoryl)-2-
methoxyaniline (10 mg, 0.05 mmol).

Reduction Phase:

Add anhydrous Toluene (2.0 mL).

Add Ti(OiPr)₄ (15 µL, 0.05 mmol) followed by

(1.2 equiv).

Note: Evolution of gas or slight color change indicates reduction. Heat at 60°C for 30 mins

to ensure complete conversion to P(III).

Substrate Addition: Cool to RT. Add aryl halide (1.0 mmol), boronic acid (1.5 mmol), and

base (
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, 2.0 mmol).

Reaction: Seal and heat to 80-100°C for 12-24 hours.

Workup: Filter through Celite, concentrate, and analyze via GC-MS/NMR.

Validation Check:

Self-Validating Step: Take an aliquot after Step 3 (Reduction).

NMR should shift from ~30-40 ppm (P=O) to ~ -40 to -60 ppm (P-III). If no shift is observed,
the reduction failed; do not proceed to coupling.

Workflow 2: Lewis Base Organocatalysis
Context: Phosphine oxides are effective Lewis base catalysts for the allylation of aldehydes

using allyltrichlorosilane. The oxygen of the P=O group coordinates to the silicon, increasing

the nucleophilicity of the allyl group.

Mechanistic Pathway (Graphviz)
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Figure 2: Lewis Base activation cycle where the phosphoryl oxygen activates the silane

reagent.

Experimental Protocol: Allylation of Benzaldehyde
Objective: Synthesize homoallylic alcohols using the ligand as an organocatalyst.

Reagents:

Catalyst: 4-(dimethylphosphoryl)-2-methoxyaniline (10 mol%).

Substrate: Benzaldehyde (1.0 mmol).

Reagent: Allyltrichlorosilane (1.2 mmol).

Base: Diisopropylethylamine (DIPEA) (1.2 mmol).

Solvent:

(DCM), anhydrous.

Step-by-Step Procedure:

Dissolution: In a flame-dried flask under

, dissolve the catalyst (20 mg, 0.1 mmol) and benzaldehyde (106 mg, 1.0 mmol) in DCM (5
mL).

Activation: Cool to 0°C. Add DIPEA (209 µL).

Addition: Dropwise add allyltrichlorosilane (1.2 mmol). The mixture may become cloudy.

Stirring: Allow to warm to RT and stir for 6-12 hours.

Quench: Quench with saturated

solution.

Extraction: Extract with DCM, dry over
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.

Purification: Flash chromatography.

Why this works: The high polarity of the

bond (enhanced by the electron-rich aniline ring, despite the para-distance) makes the oxygen
a potent donor to the Lewis acidic Silicon, triggering the reaction.

Synthesis & Handling (Reference Data)[6][7][8]
If the material is not commercially available, it is synthesized via Pd-catalyzed C-P bond

formation.

Parameter Specification

Precursor
2-iodo-6-methoxyaniline (or 4-iodo-2-

methoxyaniline)

Coupling Partner Dimethylphosphine oxide (SPO)

Catalyst System Pd(OAc)₂ / Xantphos

Conditions
DMF,

, 100°C, 3-12h

Purification Column Chromatography (MeOH/EtOAc)

Storage
Hygroscopic solid. Store under inert gas or in a

desiccator.

Note on Isomerism: Ensure the starting material leads to the 4-phosphoryl product. Standard

aniline numbering places the amine at C1. Therefore, 4-(dimethylphosphoryl)-2-
methoxyaniline has the P and N in a para relationship.
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Synthesis of the Molecule (Brigatinib Intermediate)
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Huang, W. S., et al. "Discovery of Brigatinib (AP26113), a Phosphine Oxide-Containing,
Potent, Orally Active Inhibitor of Anaplastic Lymphoma Kinase." Journal of Medicinal
Chemistry, 2016, 59(10), 4948–4964.

Reduction of Phosphine Oxides for Catalysis

Liorky, D., et al. "In Situ Reduction of Phosphine Oxides: A General Method for the Use of
Air-Stable Pre-Ligands in Transition Metal Catalysis.

(Representative citation for methodology).

Phosphine Oxides as Lewis Base Catalysts

Denmark, S. E., & Beutner, G. L. "Lewis Base Catalysis in Organic Synthesis.

Secondary Phosphine Oxides (SPO)

Ackermann, L.

Disclaimer: While 4-(dimethylphosphoryl)-2-methoxyaniline is a known chemical entity, its

specific use as a "named ligand" in catalysis is an emerging application derived from its

structural properties and analogous systems. The protocols above are engineered based on

established reactivity patterns of (aminoaryl)phosphine oxides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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